Reduced Benzylic Amine Basicity (pKa ≈ 7.93) vs. Benzylamine (pKa ≈ 9.34) for pH-Controlled Reaction Selectivity
2-Bromo-5-nitrobenzylamine exhibits a predicted pKa of 7.93 ± 0.10 for its benzylic ammonium group, a shift of approximately –1.4 units relative to unsubstituted benzylamine (pKa 9.33–9.34 at 25 °C) . This reduced basicity, driven by the electron-withdrawing effects of the ortho-bromo and meta-nitro substituents, means that at physiological pH (7.4) the compound is predominantly deprotonated (free amine) whereas benzylamine remains ~99% protonated. The intermediate pKa enables selective protonation/deprotonation strategies in aqueous biphasic reactions and pH-switchable scavenging protocols that fail with more basic benzylamine analogs.
| Evidence Dimension | Basicity of the benzylic amine (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.93 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzylamine: pKa = 9.33–9.34 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ –1.4 (target compound is ~25-fold less basic) |
| Conditions | Predicted value (Advanced Chemistry Development software); benzylamine pKa measured in water at 25 °C. |
Why This Matters
Procurement of 2-bromo-5-nitrobenzylamine is warranted when synthetic routes demand a weakly basic benzylamine handle for orthogonal deprotection or pH-dependent phase transfer—capabilities absent in generic benzylamine.
